NSC 657642
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Overview
Description
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple conjugated double bonds and the presence of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is widely used in industrial applications and as a precursor to various agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid involves multiple steps, including the formation of the pyridine ring and the introduction of the conjugated heptaenedioic acid chain. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, nitro groups, and alkyl chains.
Scientific Research Applications
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid involves its interaction with various molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The conjugated heptaenedioic acid chain can also participate in electron transfer reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the conjugated heptaenedioic acid chain.
2,4,6-Trimethylpyridine: Contains a pyridine ring with methyl groups but does not have the extended conjugated system.
Hexadeca-2,4,6,8,10,12,14-heptaenedioic acid: Similar conjugated system but lacks the pyridine ring.
Uniqueness
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is unique due to the combination of the pyridine ring and the extended conjugated heptaenedioic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
102601-40-1 |
---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
pyridine;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
InChI |
InChI=1S/C20H24O4.C5H5N/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;1-2-4-6-5-3-1/h5-14H,1-4H3,(H,21,22)(H,23,24);1-5H/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+; |
InChI Key |
GUBBAMAOBVKDMC-DWBLJZBXSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.C1=CC=NC=C1 |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
Key on ui other cas no. |
102601-40-1 |
Synonyms |
crocetin, pyridine salt |
Origin of Product |
United States |
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